molecular formula C9H8N2O B1592678 3-Aminoquinolin-6-OL CAS No. 727650-61-5

3-Aminoquinolin-6-OL

Cat. No. B1592678
M. Wt: 160.17 g/mol
InChI Key: LDCBQRZNYYAODD-UHFFFAOYSA-N
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Description

3-Aminoquinolin-6-OL, also known as 3-AQOL, is a chemical compound with a diverse range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, including as a synthetic reagent, a biochemical probe, and a therapeutic agent. 3-AQOL has a wide range of effects on the body and is being studied for its potential therapeutic applications. In

Scientific Research Applications

Field: Computational Chemistry

  • Application : A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ) .
  • Methods : The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .
  • Results : The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . The LUMO and HOMO were localized on the entire molecule . It was observed that the lowest excited state is possibly the charge-transfer (CT) state . The natural bonding orbital (NBO) study points out that ICT plays a significant role in stabilizing the molecular system .

Field: Nonlinear Optical (NLO) Materials

  • Application : The NLO properties (polarizability, first-order hyperpolarizability, and dipole moment) were computed using different hybrid functionals .
  • Methods : The NLO properties were computed using different hybrid functionals .
  • Results : The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .

Field: Chemical Synthesis

  • Application : “3-Aminoquinolin-6-OL” is a chemical compound that can be used in various chemical syntheses .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes obtained would also depend on the specific synthesis .

Field: Organic Chemistry

  • Application : A synthetic method for 3-aminoquinolines has been reported .
  • Methods : The process starts from easily available triazoles and 2-aminobenzaldehydes . Low catalyst loading and good functional group compatibility are the other two merits of this transformation .
  • Results : Easy decoration of the 3-aminoquinoline motifs enabled the convenient synthesis of bioactive molecules, demonstrating the potential of this protocol in organic synthesis .

Field: Chemical Synthesis

  • Application : “3-Aminoquinolin-6-OL” is a chemical compound that can be used in various chemical syntheses .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes obtained would also depend on the specific synthesis .

Field: Organic Chemistry

  • Application : A synthetic method for 3-aminoquinolines has been reported .
  • Methods : The process starts from easily available triazoles and 2-aminobenzaldehydes . Low catalyst loading and good functional group compatibility are the other two merits of this transformation .
  • Results : Easy decoration of the 3-aminoquinoline motifs enabled the convenient synthesis of bioactive molecules, demonstrating the potential of this protocol in organic synthesis .

properties

IUPAC Name

3-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBQRZNYYAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624839
Record name 3-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinolin-6-OL

CAS RN

727650-61-5
Record name 3-Amino-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727650-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ahamed, D Van Veghel, C Ullmer… - Frontiers in …, 2016 - frontiersin.org
… 3-Aminoquinolin-6-ol (6a) To a solution of compound 4 (330 mg, 1.74 mmol, 1 eq) in EtOH (10 mL), Fe powder (485 mg, 8.68 mmol, 5 eq) was added and the mixture was stirred. After …
Number of citations: 26 www.frontiersin.org
M Ahamed, D van Veghel, C Ullmer… - … System: A New …, 2017 - books.google.com
The type 2 cannabinoid receptor (CB2) is a member of the endocannabinoid system and is known for its important role in (neuro) inflammation. A PET-imaging agent that allows in vivo …
Number of citations: 0 books.google.com

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